molecular formula C10H13NO5 B3054565 Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate CAS No. 61151-88-0

Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate

Cat. No.: B3054565
CAS No.: 61151-88-0
M. Wt: 227.21 g/mol
InChI Key: XHUNSASFFDEEIQ-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of two ester groups at positions 4 and 5, along with a methyl group at position 2, makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.

Scientific Research Applications

Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active intermediates that further interact with biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Diethyl oxazole-4,5-dicarboxylate: Similar structure but lacks the methyl group at position 2.

    Dimethyl oxazole-4,5-dicarboxylate: Similar structure but with methyl groups instead of ethyl groups at the ester positions.

    2-Ethyl-4,5-dimethyl-1,3-oxazole: Similar structure but with an ethyl group at position 2 and methyl groups at positions 4 and 5.

Uniqueness: Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate is unique due to the presence of both ethyl ester groups and a methyl group at position 2. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-4-14-9(12)7-8(10(13)15-5-2)16-6(3)11-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUNSASFFDEEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283212
Record name Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61151-88-0
Record name NSC30481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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